molecular formula C14H14ClFN2O2S B12123586 4-amino-N-[2-(2-chloro-6-fluorophenyl)ethyl]benzene-1-sulfonamide

4-amino-N-[2-(2-chloro-6-fluorophenyl)ethyl]benzene-1-sulfonamide

Cat. No.: B12123586
M. Wt: 328.8 g/mol
InChI Key: MDFVDTCEVSJVAO-UHFFFAOYSA-N
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Description

4-amino-N-[2-(2-chloro-6-fluorophenyl)ethyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-(2-chloro-6-fluorophenyl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Sulfonation: The amino group is sulfonated to form the sulfonamide.

    Substitution: The chloro and fluoro groups are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-(2-chloro-6-fluorophenyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

4-amino-N-[2-(2-chloro-6-fluorophenyl)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its antibacterial properties make it a candidate for studying bacterial inhibition mechanisms.

    Industry: Used in the production of dyes and pigments due to its stable structure.

Mechanism of Action

The mechanism of action of 4-amino-N-[2-(2-chloro-6-fluorophenyl)ethyl]benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.

    Sulfadiazine: Used in the treatment of bacterial infections.

    Sulfisoxazole: Known for its broad-spectrum antibacterial activity.

Uniqueness

4-amino-N-[2-(2-chloro-6-fluorophenyl)ethyl]benzene-1-sulfonamide is unique due to the presence of chloro and fluoro groups, which can enhance its antibacterial activity and stability compared to other sulfonamides.

Properties

Molecular Formula

C14H14ClFN2O2S

Molecular Weight

328.8 g/mol

IUPAC Name

4-amino-N-[2-(2-chloro-6-fluorophenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C14H14ClFN2O2S/c15-13-2-1-3-14(16)12(13)8-9-18-21(19,20)11-6-4-10(17)5-7-11/h1-7,18H,8-9,17H2

InChI Key

MDFVDTCEVSJVAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCNS(=O)(=O)C2=CC=C(C=C2)N)F

Origin of Product

United States

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